molecular formula C14H24N2O B13197151 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

Cat. No.: B13197151
M. Wt: 236.35 g/mol
InChI Key: JYLQHMFAGJBLPQ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is a chemical compound with the molecular formula C14H24N2O It is characterized by a cyclopentyl group attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the reaction of cyclopentylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the cyclopentyl group and the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine rings can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride
  • Pyrrolidine-2-carboxylic acid derivatives
  • Cyclopentylamine derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two pyrrolidine rings and a cyclopentyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

(2-cyclopentylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2

InChI Key

JYLQHMFAGJBLPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCCN2C(=O)C3CCCN3

Origin of Product

United States

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